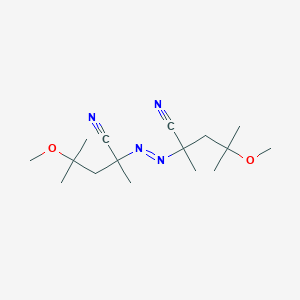

2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)

Description

Properties

IUPAC Name |

2-[(2-cyano-4-methoxy-4-methylpentan-2-yl)diazenyl]-4-methoxy-2,4-dimethylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N4O2/c1-13(2,21-7)9-15(5,11-17)19-20-16(6,12-18)10-14(3,4)22-8/h9-10H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHOSZAOXCYAGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(C)(C#N)N=NC(C)(CC(C)(C)OC)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N4O2 | |

| Record name | 2,2'-AZODI(2,4-DIMETHYL-4-METHOXYVALERONITRILE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2542 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864597 | |

| Record name | Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[4-methoxy-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,2'-azodi(2,4-dimethyl-4-methoxyvaleronitrile) appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Water or Solvent Wet Solid | |

| Record name | 2,2'-AZODI(2,4-DIMETHYL-4-METHOXYVALERONITRILE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2542 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[4-methoxy-2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

15545-97-8 | |

| Record name | 2,2'-AZODI(2,4-DIMETHYL-4-METHOXYVALERONITRILE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2542 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2′-Azobis(4-methoxy-2,4-dimethylvaleronitrile) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15545-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | V 70 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015545978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[4-methoxy-2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[4-methoxy-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-azobis[4-methoxy-2,4-dimethylvaleronitrile] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-AZOBIS(2,4-DIMETHYL-4-METHOXYVALERONITRILE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTJ97D2319 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Influence of Methoxy Substitution on the Thermodynamic Landscape of Azo Compounds: A Technical Guide for Researchers

Abstract

Methoxy-substituted azo compounds represent a pivotal class of molecules in the fields of materials science, dye chemistry, and pharmacology. Their utility is intrinsically linked to their thermodynamic properties, which govern their stability, reactivity, and behavior in various applications. This in-depth technical guide provides a comprehensive exploration of the thermodynamic landscape of these compounds. We delve into the fundamental principles and practical methodologies for determining key thermodynamic parameters, including enthalpy of formation, Gibbs free energy, entropy, and thermal stability. By integrating experimental techniques with computational modeling, this guide offers researchers, scientists, and drug development professionals the essential knowledge to understand, predict, and manipulate the thermodynamic behavior of methoxy-substituted azo compounds for advanced applications.

Introduction: The Significance of Thermodynamic Properties in Methoxy-Substituted Azo Compounds

Azo compounds, characterized by the -N=N- functional group, are renowned for their vibrant colors and photoresponsive nature. The introduction of methoxy (-OCH₃) substituents onto the aromatic rings of these molecules profoundly influences their electronic and steric characteristics, thereby altering their thermodynamic properties. A thorough understanding of these properties is paramount for several reasons:

-

Predicting Stability and Shelf-Life: The enthalpy of formation (ΔfH°) and Gibbs free energy of formation (ΔfG°) are direct indicators of a compound's intrinsic stability. For applications such as dyes, molecular switches, and pharmaceuticals, long-term stability is a critical factor.

-

Controlling Reactivity and Synthesis: Thermodynamic data provides insights into reaction equilibria and kinetics, enabling the optimization of synthetic routes and the prediction of product distributions.

-

Designing Photoresponsive Materials: The energy difference between the trans and cis isomers of azo compounds, a key parameter in their function as molecular switches, is a thermodynamic quantity. Understanding the thermodynamics of this isomerization is crucial for designing materials with desired switching characteristics and thermal relaxation rates.

-

Ensuring Safety in Handling and Processing: Knowledge of decomposition temperatures and the energy released upon decomposition, obtained from thermal analysis, is vital for safe handling, storage, and processing of these energetic materials.

This guide will navigate the theoretical underpinnings and practical approaches to characterizing these crucial thermodynamic parameters.

Experimental Determination of Thermodynamic Properties

A suite of experimental techniques is available for the precise measurement of the thermodynamic properties of organic compounds. The choice of method depends on the specific parameter of interest and the physical state of the compound.

Calorimetry: Measuring the Heat of Reactions

Calorimetry is the cornerstone of experimental thermodynamics, directly measuring the heat changes associated with chemical and physical processes.

Static bomb combustion calorimetry is the primary method for determining the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be derived.

Causality Behind Experimental Choices: The sample is combusted in a high-pressure oxygen environment to ensure complete conversion to thermodynamically well-defined products (CO₂, H₂O, N₂). The heat released is absorbed by a surrounding water bath, and the temperature change is meticulously measured. The use of a "bomb" ensures that the reaction occurs at constant volume.

Step-by-Step Protocol for Combustion Calorimetry:

-

Sample Preparation: A precisely weighed pellet of the methoxy-substituted azo compound (typically 0.5-1.0 g) is placed in a crucible inside the combustion bomb.

-

Bomb Assembly: The bomb is sealed and pressurized with high-purity oxygen (ca. 30 atm). A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited via a fuse wire, and the temperature of the water is recorded at regular intervals until a constant temperature is reached.

-

Calibration: The energy equivalent of the calorimeter is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.

-

Calculation of ΔfH°: The enthalpy of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter. The standard enthalpy of formation is then calculated using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Caption: Computational Workflow for Gas-Phase Enthalpy of Formation

Calculation of Gibbs Free Energy and Entropy

The same computational methods used for enthalpy of formation also provide the necessary data to calculate the standard entropy (S°) and Gibbs free energy of formation (ΔfG°). The vibrational frequencies are used to calculate the vibrational, rotational, and translational contributions to the entropy. The Gibbs free energy is then calculated from the enthalpy and entropy using the equation: ΔG° = ΔH° - TΔS°.

Thermodynamic Data of Methoxy-Substituted Azo Compounds

Enthalpy of Formation (ΔfH°)

The introduction of a methoxy group to an aromatic ring generally leads to a more negative (more exothermic) enthalpy of formation compared to the unsubstituted parent compound. This is due to the stabilizing effect of the electron-donating methoxy group through resonance.

Table 1: Selected Enthalpies of Formation and Combustion

| Compound | Formula | State | ΔfH° (kJ/mol) | ΔcH° (kJ/mol) | Reference |

| Azobenzene | C₁₂H₁₀N₂ | solid | 303.3 ± 2.9 | -6358.4 ± 2.8 | NIST WebBook |

| Aniline | C₆H₇N | liquid | 31.5 ± 1.0 | -3394.0 ± 0.8 | NIST WebBook |

Note: Experimental data for methoxy-substituted azobenzenes are scarce. The values for azobenzene and aniline are provided as a baseline.

Computational studies on methoxy-substituted indanones have shown that the presence of a methoxy group contributes to a decrease in the gas-phase enthalpy of formation by approximately 153 kJ·mol⁻¹. A similar stabilizing effect is expected for methoxy-substituted azobenzenes.

Thermal Stability and Decomposition

The thermal stability of azo compounds is a critical parameter, particularly for applications involving elevated temperatures. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for assessing thermal stability.

TGA measures the change in mass of a sample as a function of temperature, revealing the onset of decomposition. DSC can be used to determine the enthalpy of decomposition, providing a measure of the energy released during this process.

Studies have shown that the thermal stability of azo compounds is influenced by the nature of the substituents. Electron-donating groups, such as methoxy groups, can influence the stability, though the effect is complex and can depend on the substitution pattern. For instance, in some cases, electron-donating groups have been observed to decrease the decomposition temperature.

Table 2: Thermal Decomposition Data for Selected Azo Compounds

| Compound | Decomposition Onset (°C) | Technique | Reference |

| 4-Methoxyazobenzene | ~200 | TGA/DSC | |

| Substituted Azo Dyes | 243-316 | TGA |

Note: Decomposition temperatures can vary depending on the experimental conditions (e.g., heating rate, atmosphere).

Thermodynamics of E/Z Isomerization

The photoisomerization of azobenzenes is a thermodynamically controlled process. The relative stability of the E and Z isomers and the energy barrier for thermal back-isomerization (Z to E) are key thermodynamic parameters.

The thermal relaxation half-life (τ₁/₂) is related to the Gibbs free energy of activation (ΔG‡) for the isomerization process. The introduction of methoxy groups, particularly in the ortho positions, has been shown to significantly affect the thermal half-life of the Z-isomer.

Table 3: Isomerization Enthalpies and Thermal Half-Lives for Selected Methoxy-Substituted Azobenzenes

| Compound | Isomerization Enthalpy (ΔHiso, kJ/mol) | Thermal Half-life (τ₁/₂) of Z-isomer | Reference |

| 2-Methoxyazobenzene | 42.5 (calc.) | - | |

| 3-Methoxyazobenzene | 42.9 (calc.) | - | |

| 4-Methoxyazobenzene | - | 6 days (in MOF) | |

| Tetra-ortho-methoxy azobenzene | - | ~14 days |

Note: Isomerization enthalpies are often calculated computationally. Half-lives can be highly dependent on the environment (solvent, solid-state matrix).

Structure-Property Relationships: The Influence of Methoxy Position

The position of the methoxy substituent (ortho, meta, or para) on the aromatic ring has a significant impact on the thermodynamic properties of azo compounds.

-

Ortho Substitution: Methoxy groups in the ortho position can introduce steric hindrance, which can twist the azobenzene core and affect the relative energies of the E and Z isomers. This steric interaction can also influence the pathway of thermal isomerization. Furthermore, ortho-methoxy groups can lead to a significant increase in the thermal half-life of the Z-isomer.

-

Para Substitution: A para-methoxy group exerts a strong electron-donating effect through resonance, which can stabilize the molecule and influence the electronic transitions, thereby affecting its color and photochemical properties.

-

Meta Substitution: The influence of a meta-methoxy group is primarily through its inductive effect, which is generally weaker than the resonance effect observed in the para position.

Caption: Influence of Methoxy Substitution Position

Conclusion and Future Outlook

The thermodynamic properties of methoxy-substituted azo compounds are fundamental to their rational design and application. This guide has outlined the key experimental and computational methodologies for determining these properties and has synthesized available data to illustrate the influence of the methoxy substituent.

While significant progress has been made, a comprehensive and systematic experimental database of the standard thermodynamic properties of a wide array of methoxy-substituted azo compounds remains a desirable goal. Future research efforts should focus on:

-

Systematic Calorimetric Studies: Performing combustion and sublimation/vaporization calorimetry on a homologous series of methoxy-substituted azobenzenes to build a robust experimental database.

-

Advanced Computational Modeling: Employing high-accuracy computational methods to generate a reliable and comprehensive set of thermodynamic data for a wide range of isomers and polysubstituted compounds.

-

Correlation of Structure with Thermodynamic Properties: Developing quantitative structure-property relationships (QSPRs) to predict the thermodynamic properties of new methoxy-substituted azo compounds.

By continuing to explore the intricate relationship between molecular structure and thermodynamic properties, the scientific community can unlock the full potential of these versatile molecules in developing next-generation materials and technologies.

References

-

National Institute of Standards and Technology. (n.d.). Azobenzene. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Azobenzene, (E)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Aniline. In NIST Chemistry WebBook. Retrieved from [Link]

- Wazzan, N. A. (2012). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Chemistry, 24(12), 5551-5555.

- Kazem-Rostami, M. (2019). Factors influencing the thermal stability of azo and bisazo compounds. Journal of Thermal Analysis and Calorimetry, 139(2), 1-11.

- Bandara, H. M. D., & Dunuweera, S. P. (2021).

- Woolley, G. A., et al. (2011). Ortho- and para-substituent effects on the thermal cis-to-trans isomerization of azobenzenes. The Journal of Organic Chemistry, 76(10), 3899-3905.

- Knie, C., et al. (2014). ortho-Fluoroazobenzenes: Visible-Light Switches with Very Long-Lived Z Isomers. Chemistry – A European Journal, 20(50), 16492-16501.

- Kortekaas, L., et al. (2019). Isomer‐Dependent Melting Behavior of Low Molar Mass Azobenzene Derivatives. Chemistry – A European Journal, 25(62), 14144-14149.

- Almeida, A. R. R. P., et al. (2023).

-

Sim, J., et al. (2022). Efficient solid-state photoswitching of methoxyazobenzene in a metal–organic framework for thermal energy storage. Chemical Science, 13(9), 2639-2645. 1[1]2. Fahmey, M. A., et al. (2008). Thermal and mass spectral characterization of novel azo dyes of p-Acetoamidophenol in comparison with Hammett substituent effects and molecular orbital calculations. Journal of Thermal Analysis and Calorimetry, 91(2), 527-536.

- Johnson, W. H., & Prosen, E. J. (1985). Determination of the enthalpies of combustion and formation of substituted triazines in an adiabatic rotating bomb calorimeter. Journal of Research of the National Bureau of Standards, 90(4), 295-301.

- Verevkin, S. P., et al. (2015). New method for determination of vaporization and sublimation enthalpy of aromatic compounds at 298.15K using solution calorimetry. The Journal of Chemical Thermodynamics, 86, 103-112.

- Monte, M. J. S., & Santos, L. M. N. B. F. (2009). Thermodynamic study on the sublimation of 3-phenylpropionic acid and of three methoxy-substituted 3-phenylpropionic acids. The Journal of Chemical Thermodynamics, 41(5), 658-663.

Sources

Methodological & Application

Application Note: Low-Temperature Synthesis of Thermosensitive PNIPAM Hydrogels Using V-70

This Application Note is structured to guide researchers through the precision synthesis of thermosensitive poly(N-isopropylacrylamide) (PNIPAM) hydrogels using the low-temperature azo initiator V-70 .

Unlike conventional initiators (e.g., AIBN, KPS) that require high temperatures (>60°C), V-70 initiates radical polymerization at 30°C . This capability is critical for thermosensitive hydrogels because it allows polymerization to occur below the Lower Critical Solution Temperature (LCST) of PNIPAM (~32°C), ensuring the formation of homogeneous, transparent networks rather than the heterogeneous, opaque structures formed above the LCST.

Introduction & Scientific Rationale

The Challenge: Thermal History Defines Gel Architecture

In the synthesis of thermosensitive hydrogels like PNIPAM, the polymerization temperature is a structure-defining variable.

-

Traditional Method (AIBN/KPS @ >60°C): Reaction occurs above the LCST (32°C). Polymer chains collapse as they grow, leading to phase separation during synthesis. Result: Opaque, heterogeneous hydrogels with large macropores and lower mechanical strength.

-

The V-70 Solution (30°C): V-70 has a 10-hour half-life at just 30°C.[1][2][3] This allows polymerization to proceed in a fully solvated state below the LCST. Result: Transparent, homogeneous hydrogels with uniform mesh size, higher optical clarity, and predictable swelling kinetics.

V-70 Initiator Profile

| Property | Specification | Implication for Protocol |

| Chemical Name | 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) | Azo-based radical generator |

| CAS Number | 15545-97-8 | Verification Standard |

| 10-h Half-Life Temp | 30°C | Enables room/body temp polymerization |

| Solubility | Oil-soluble (Methanol, Toluene, Acetone) | Requires co-solvent strategy in aqueous synthesis |

| Activation Energy | ~26.1 kcal/mol (Lower than AIBN) | Rapid initiation at mild temperatures |

Mechanistic Pathway

The following diagram illustrates the radical generation of V-70 and its integration into the NIPAM crosslinking network.

Caption: Kinetic pathway of V-70 decomposition leading to homogeneous network formation below the LCST.

Experimental Protocol

Objective: Synthesize a transparent, chemically crosslinked PNIPAM hydrogel slab.

Materials Required[3][4][5][6][7][8][9][10][11]

-

Monomer: N-Isopropylacrylamide (NIPAM) [Recrystallized from n-hexane].

-

Crosslinker: N,N'-Methylenebisacrylamide (BIS).[4]

-

Initiator: V-70 (Wako/Fujifilm).[3] Storage Warning: Store at -20°C. Unstable at RT.

-

Solvent: Deionized Water (degassed) + Methanol (HPLC grade).

-

Equipment: Nitrogen line, vacuum oven, water bath (set to 30°C), glass molds with silicone spacers.

Step-by-Step Methodology

Phase 1: Pre-Cursor Preparation

-

Stock Solutions:

-

Monomer Mix: Dissolve 1.0 g NIPAM and 20 mg BIS (2 wt% vs monomer) in 9 mL Deionized Water.

-

Initiator Solution: Dissolve 10 mg V-70 in 1 mL Methanol.

-

Note: V-70 is hydrophobic. Dissolving it in a small volume of methanol ensures rapid dispersion into the aqueous monomer mix.

-

Phase 2: Degassing (Critical Step)

Oxygen is a potent radical scavenger. V-70 initiates gently; oxygen inhibition can completely stall the reaction.

-

Combine the Monomer Mix and Initiator Solution in a Schlenk flask or sealed vial.

-

Nitrogen Purge: Bubble high-purity nitrogen gas through the solution for 20 minutes on ice.

-

Why Ice? To prevent premature initiation. V-70 is active at 30°C; keeping it at 4°C during purging prevents uncontrolled pre-polymerization.

-

Phase 3: Polymerization

-

Inject the degassed solution into a glass mold (clamped with a 1mm silicone spacer).

-

Submerge the mold in a 30°C water bath .

-

Reaction Time: Allow polymerization to proceed for 12–24 hours .

-

Observation: The solution should remain transparent (indicating homogeneous gelation). If it turns white, the temperature exceeded the LCST (~32°C).

-

Phase 4: Purification

-

Remove the hydrogel slab from the mold.

-

Immerse in excess deionized water at room temperature.

-

Change water every 4 hours for 48 hours to dialyze out unreacted monomer, methanol, and initiator residues.

Characterization & Validation

To validate the success of the V-70 protocol, perform the following characterization steps.

A. Visual & Optical Inspection

| Feature | V-70 Gel (Synthesized @ 30°C) | AIBN Gel (Synthesized @ 60°C) |

| Appearance | Crystal Clear / Transparent | Opaque / Milky White |

| Microstructure | Homogeneous, nanoporous | Heterogeneous, macroporous |

| Swelling Ratio | High equilibrium swelling | Lower equilibrium swelling |

B. LCST Determination (DSC)

-

Equilibrate swollen gel sample (approx 10mg) in a DSC pan.

-

Ramp temperature from 20°C to 50°C at 1°C/min.

-

Expected Result: A sharp endothermic peak onset at ~32-33°C , confirming the preservation of the thermosensitive phase transition.

Troubleshooting Guide

Problem: Gel is opaque immediately after synthesis.

-

Cause: Reaction temperature drifted above 32°C.

-

Fix: Ensure water bath is strictly controlled at 30°C or lower (e.g., 25°C). V-70 is active at 25°C, just slower.

Problem: No gelation after 24 hours.

-

Cause: Oxygen inhibition or degraded initiator.

-

Fix: Increase nitrogen purge time to 30 mins. Check V-70 storage (must be -20°C). V-70 decomposes rapidly if left on the bench.

Problem: Bubbles trapped in gel.

-

Cause: Nitrogen gas coming out of solution during heating.

-

Fix: Degas under mild vacuum briefly before sealing, or ensure the reaction temperature (30°C) is not significantly higher than the purging temperature.

Experimental Workflow Diagram

Caption: Step-by-step workflow for V-70 mediated PNIPAM hydrogel synthesis.

References

-

Fujifilm Wako Pure Chemical Corporation. V-70 Product Information: Azo Polymerization Initiator. [3]

-

Tokuyama, H., & Kato, S. (2010). Preparation of poly(N-isopropylacrylamide) hydrogel by photopolymerization and its LCST behavior. (Contextual reference for LCST behavior comparison).

-

Zhang, X. Z., et al. (2002). Synthesis and characterization of fast response, thermosensitive PNIPAAm hydrogels.[5] (Standard protocols for PNIPAM characterization).

-

Matyjaszewski, K., & Davis, T. P. (2003). Handbook of Radical Polymerization. Wiley-Interscience. (Reference for azo-initiator kinetics).

Sources

- 1. Azo polymerization initiators|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 2. Azo polymerization initiators|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 3. V-70|CAS:15545-97-8|2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 4. Preparation of Amino-Functionalized Poly(N-isopropylacrylamide)-Based Microgel Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Precision Synthesis of Thermally Sensitive Block Copolymers via Low-Temperature Azo Initiators

Application Note & Protocol Guide

Executive Summary

The synthesis of block copolymers containing thermally labile moieties—such as protein conjugates, unstable drug payloads, or conjugated polymers—presents a thermodynamic conflict. Standard radical initiators like AIBN require activation temperatures (60–70°C) that frequently degrade sensitive functional groups.

This guide details the protocol for using Low-Temperature Azo Initiators (specifically the V-series , with a focus on V-70 ) to drive Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization at near-ambient temperatures (30°C). By decoupling radical generation from high thermal energy, researchers can synthesize well-defined block copolymers (

Mechanistic Principles

2.1 The Kinetic Advantage

The rate-limiting step in radical polymerization is the decomposition of the initiator (

Key Mechanism:

-

Initiation: V-70 decomposes at 30°C, generating carbon-centered radicals.

-

Chain Transfer: The radical adds to the Macro-Chain Transfer Agent (Macro-CTA), creating a dormant polymeric species.

-

Propagation: Monomer adds to the active chain end at low temperature, minimizing side reactions like transesterification or thermal degradation.

2.2 Pathway Visualization

Figure 1: Kinetic pathway of V-70 mediated RAFT polymerization. The low activation temperature allows the "Sensitive Monomer" to enter the equilibrium without thermal denaturation.

Initiator Selection Guide

Selecting the correct initiator is a function of solubility and required operating temperature. The "10-hour Half-life Temperature" (

| Initiator (Trade Name) | Chemical Name | Solubility | Application Context | |

| V-70 | 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) | Lipophilic (DCM, DMF, Toluene) | 30°C | Primary choice for heat-sensitive hydrophobic blocks. |

| V-65 | 2,2'-Azobis(2,4-dimethylvaleronitrile) | Lipophilic | 51°C | Medium-sensitivity monomers. |

| VA-044 | 2,2'-Azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride | Hydrophilic (Water, Methanol) | 44°C | Aqueous RAFT (e.g., protein conjugation). |

| AIBN | Azobisisobutyronitrile | Lipophilic | 65°C | Standard control (High Temp).[1] |

Critical Note: V-70 is extremely active. It must be stored at -20°C . At room temperature, it decomposes significantly within days.

Experimental Protocol: Block Copolymer Synthesis

Scenario: Synthesis of Poly(Block A)-b-Poly(Drug Conjugate) .

-

Block A: Standard Macro-CTA (e.g., PEG-RAFT agent).

-

Block B: Thermally sensitive monomer (e.g., a peptide-methacrylate).

4.1 Reagents & Equipment

-

Macro-CTA: Purified, dry, with known molecular weight (

) and low PDI. -

Monomer: Inhibitor-free (passed through basic alumina column).

-

V-70 Initiator: Freshly weighed (handle quickly).

-

Solvent: Anhydrous DMF or 1,4-Dioxane (degassed).

-

Vessel: Schlenk tube or heavy-wall ampoule with stir bar.

4.2 Step-by-Step Methodology

Step 1: Stoichiometry Calculation

Calculate ratios based on Target Degree of Polymerization (

-

[Monomer] : [CTA] =

: 1 -

[CTA] : [Initiator] = 5:1 to 10:1

-

Expert Insight: Unlike AIBN (where 10:1 is standard), V-70 generates radicals very rapidly at 30°C. To maintain high end-group fidelity (livingness), use a lower radical flux. A 10:1 ratio is safer to prevent dead-chain termination.

-

Step 2: Dissolution

-

In a Schlenk tube, dissolve the Macro-CTA and Monomer in the solvent.

-

Add V-70 last.[1] Minimize light exposure (V-70 is also photosensitive).

-

Total solids concentration should be 20–40% w/v to ensure reasonable kinetics at low temp.

Step 3: Degassing (Critical) Oxygen inhibition is more persistent at low temperatures because oxygen consumption by radicals is slower.

-

Seal the Schlenk tube.

-

Perform 4 cycles of Freeze-Pump-Thaw :

-

Freeze: Immerse in liquid

until solid. -

Pump: Apply high vacuum (10–15 min).

-

Thaw: Close vacuum, thaw in warm water until liquid.

-

-

Backfill with high-purity Argon or Nitrogen.

Step 4: Polymerization

-

Place the vessel in a water bath set to 30°C .

-

Note: Do not overshoot. 40°C can cause an exotherm with V-70 that leads to loss of control (

).

-

-

Stir at 300–500 RPM.

-

Time: Reaction times are typically longer (12–24 hours) due to the lower propagation rate constant (

) of monomers at 30°C, despite the fast initiator decomposition.

Step 5: Quenching & Purification

-

Expose to air and cool in liquid nitrogen to stop polymerization immediately.

-

Precipitation: Dropwise addition into cold diethyl ether or hexanes (depending on polymer solubility).

-

Drying: Vacuum oven at ambient temperature (do not heat!).

Workflow Visualization

Figure 2: Operational workflow for low-temperature block copolymer synthesis. Note the iterative monitoring loop to prevent "dead" chain formation at high conversion.

Validation & Troubleshooting

6.1 Quality Control Metrics

-

1H NMR: Compare the vinyl proton signals of the monomer to an internal standard (e.g., trioxane) to determine conversion.

-

Target: Stop reaction at ~80% conversion to preserve RAFT end-groups.

-

-

GPC (Gel Permeation Chromatography):

-

Success: Monomodal peak shifting to lower elution volume (higher MW) compared to Macro-CTA.

-

Failure: Bimodal peak (indicates dead Macro-CTA or insufficient initiation).

-

6.2 Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Polymerization | Oxygen inhibition | Increase Freeze-Pump-Thaw cycles from 3 to 5. Check seal integrity. |

| High PDI ( | Exotherm or High Radical Flux | Reduce [V-70] concentration. Ensure bath is strictly 30°C, not higher. |

| Low Conversion | Old Initiator | V-70 degrades fast. Verify activity or buy fresh stock if stored >3 months at > -20°C. |

| Pink/Red Color Loss | RAFT Agent Degradation | Aminolysis or excessive radicals. Ensure solvent is amine-free and [CTA]:[I] ratio is high. |

References

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[8][9][10][11] Australian Journal of Chemistry, 58(6), 379-410. (Foundational mechanism for RAFT/Azo pairing).

Sources

- 1. How to select a polymerization initiator?|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]

- 2. V-70|CAS:15545-97-8|2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 3. Azo polymerization initiators|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 4. Azo polymerization initiators|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 5. V-70ï½CAS:15545-97-8|2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)ï½FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 6. specialchem.com [specialchem.com]

- 7. Azo Radical Initiators | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. elements.chem.umass.edu [elements.chem.umass.edu]

- 10. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]

- 11. boronmolecular.com [boronmolecular.com]

Navigating the Solvent Landscape: A Detailed Guide to Solvent Selection for Reactions Initiated by 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70)

Introduction: The Critical Role of the Solvent in Low-Temperature Radical Reactions

2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile), commercially known as V-70, has emerged as a pivotal tool for the synthetic chemist, enabling radical-mediated transformations at temperatures significantly lower than those required for conventional initiators like AIBN.[1] Its defining characteristic, a 10-hour half-life decomposition temperature of a mere 30°C in toluene, opens avenues for the polymerization of sensitive monomers and the execution of delicate radical cyclizations without thermal degradation of reactants or products.[2][3] However, the realization of V-70's full potential is intrinsically linked to a judicious choice of solvent. The reaction medium is not a passive bystander; it actively influences the initiator's solubility, its rate of decomposition, the efficiency of radical generation, and the potential for undesirable side reactions that can dictate the final molecular weight and purity of the product.

This comprehensive guide provides researchers, scientists, and drug development professionals with a deep dive into the principles and practices of solvent selection for V-70 initiated reactions. Moving beyond a simple list of compatible liquids, we will explore the underlying physical and chemical phenomena that govern solvent-initiator interactions, offering a framework for rational solvent choice. This document is structured to provide not just protocols, but a thorough understanding of the "why" behind each experimental step, empowering the user to troubleshoot and optimize their radical reactions with confidence.

I. Fundamental Principles of Solvent Selection for V-70

The selection of an appropriate solvent for a V-70 initiated reaction is a multi-faceted decision, balancing several key parameters. A logical workflow for this process is outlined below.

Caption: A workflow diagram illustrating the key stages in selecting an optimal solvent for V-70 initiated reactions.

A. Solubility: The Primary Gatekeeper

The first and most critical consideration is the solubility of all reaction components—the initiator (V-70), the monomer(s) or substrate(s), and the resulting polymer or product—in the chosen solvent. A homogeneous reaction medium is paramount for consistent and predictable kinetics.

| Solvent | Solubility Description | Quantitative Solubility ( g/100 mL) |

| Dichloromethane | Freely Soluble | - |

| Acetonitrile | Soluble | - |

| N,N-Dimethylformamide (DMF) | Soluble | 30.1[5] |

| Acetone | Slightly Soluble | 22.5[5] |

| Toluene | Slightly Soluble | 18.2[5] |

| Methanol | Slightly Soluble | 8.7[5] |

| Water | Practically Insoluble | - |

Data compiled from multiple sources.[2][5]

Protocol for Solubility Assessment:

-

Initiator Solubility: In a small vial, add a known mass of V-70 (e.g., 10 mg) and the solvent to be tested (e.g., 1 mL). Agitate at the intended reaction temperature. Visually inspect for complete dissolution.

-

Monomer/Substrate Solubility: Repeat the process for your specific monomer or substrate.

-

Polymer Solubility: This is a crucial, often overlooked, factor. If the growing polymer chain precipitates from the solution, the reaction kinetics can change dramatically, and the molecular weight distribution may broaden. Consult polymer solubility databases or perform preliminary small-scale polymerizations to confirm that the final polymer remains in solution at the desired concentration.

B. Impact of Solvent on Decomposition Kinetics

-

Solvent Polarity: For some azo initiators, an increase in solvent polarity can lead to a slight increase in the rate of decomposition. This is attributed to the stabilization of the polar transition state during the cleavage of the C-N bonds.

-

Solvent Viscosity: The viscosity of the medium can influence the rate of decomposition, although this effect is often more pronounced on the subsequent steps of radical escape.[6]

C. Initiator Efficiency and the "Cage Effect"

The thermal decomposition of an azo initiator like V-70 initially produces a pair of radicals in close proximity, confined within a "cage" of solvent molecules.[7] These geminate radicals have two potential fates: they can either diffuse out of the solvent cage to initiate polymerization (a productive event) or they can recombine within the cage to form inert products (a wasteful event). The fraction of radicals that escape the cage to initiate polymerization is defined as the initiator efficiency (ƒ) .

Caption: The "Cage Effect" describing the fate of radicals generated from V-70 decomposition.

The efficiency of radical escape is heavily influenced by the solvent:

-

Solvent Viscosity: This is arguably the most critical factor. Higher solvent viscosity impedes the diffusion of the newly formed radicals out of the solvent cage, increasing the probability of geminate recombination and thus lowering the initiator efficiency. For reactions where high initiation rates are desired, solvents with lower viscosity are generally preferred.

D. Chain Transfer to Solvent: A Tool for Molecular Weight Control

The extent to which this occurs is quantified by the chain transfer constant (C_s) . Solvents with a high C_s are effective at reducing the polymer molecular weight, while those with a low C_s will have a minimal impact.

-

When to Avoid Chain Transfer: For the synthesis of high molecular weight polymers, solvents with low C_s values should be selected. Benzene and tert-butanol are examples of solvents with low chain transfer constants.

-

When to Utilize Chain Transfer: In some applications, a lower molecular weight is desirable. In such cases, solvents with higher C_s values, such as alcohols or alkylated benzenes, can be intentionally used to control the polymer's molecular weight.[8]

II. Application-Specific Protocols and Solvent Recommendations

The optimal solvent choice is highly dependent on the specific application. Below are detailed protocols and considerations for two common uses of V-70.

Application 1: Controlled Radical Polymerization (e.g., RAFT) of Styrene at Low Temperature

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow polydispersity. V-70 is an excellent initiator for RAFT as it allows for polymerization at temperatures that preserve the fidelity of the RAFT agent.

Objective: To synthesize polystyrene with a target molecular weight and low polydispersity using V-70 in a suitable solvent.

Recommended Solvents: Toluene, Anisole, Dioxane. These solvents exhibit good solubility for polystyrene, have relatively low chain transfer constants, and are compatible with common RAFT agents.

Detailed Protocol:

-

Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), styrene monomer, and the chosen solvent (e.g., toluene). The relative concentrations of monomer, RAFT agent, and initiator will determine the target molecular weight.

-

Initiator Addition: Add V-70 to the flask. A typical molar ratio of [RAFT Agent]:[V-70] is between 5:1 and 10:1.

-

Degassing: Seal the flask and subject the mixture to a minimum of three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate radical chains.

-

Polymerization: Immerse the flask in a pre-heated oil bath at the desired temperature (e.g., 40-60°C). Allow the polymerization to proceed for the desired time. Monitor the reaction progress by taking aliquots and analyzing for monomer conversion via ¹H NMR or gas chromatography.

-

Termination and Precipitation: To quench the reaction, cool the flask in an ice bath and expose the mixture to air. Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent, such as methanol.

-

Purification and Drying: Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Application 2: Low-Temperature Radical Cyclization

V-70 is particularly advantageous for radical cyclization reactions involving thermally sensitive substrates, where higher temperatures could lead to decomposition or side reactions.[9]

Objective: To perform an efficient intramolecular radical cyclization of a haloalkene.

Recommended Solvents: Benzene, Toluene, or Dichloromethane. The choice depends on the solubility of the substrate and the desired reaction rate. Benzene and toluene are generally preferred for their low reactivity towards radicals.

Detailed Protocol:

-

Reaction Setup: To a round-bottom flask containing a solution of the haloalkene substrate in the chosen solvent (e.g., degassed toluene), add a radical mediator such as tributyltin hydride (n-Bu₃SnH) or a less toxic alternative.

-

Initiator Addition: Add V-70 in a substoichiometric amount (typically 5-10 mol% relative to the substrate).

-

Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 40-50°C) under an inert atmosphere (e.g., argon or nitrogen).

-

Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.

-

Workup: Upon completion, cool the reaction to room temperature. If using a tin hydride, the workup will involve quenching the excess hydride and removing the tin byproducts, often through an aqueous workup and flash chromatography.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the cyclized product.

III. Safety and Handling of V-70

2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) is a thermally sensitive compound and must be handled with care.

-

Storage: Always store V-70 at low temperatures, typically below -10°C, to prevent decomposition.[2]

-

Thermal Hazards: V-70 is a self-reactive substance. Heating may cause a fire. Avoid exposure to heat, sparks, and open flames. The self-accelerating decomposition temperature (SADT) is 30°C.[2]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Disposal: Dispose of unused V-70 and any contaminated materials in accordance with local, state, and federal regulations for reactive chemicals.

IV. Conclusion

The selection of a solvent for reactions initiated by 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) is a critical parameter that extends far beyond simple dissolution. By carefully considering the interplay of solubility, solvent polarity and viscosity, the cage effect, and chain transfer phenomena, researchers can harness the full potential of this versatile low-temperature radical initiator. The protocols and principles outlined in this guide provide a robust framework for the rational design and optimization of a wide range of radical-mediated transformations, from the synthesis of advanced polymer architectures to the construction of complex organic molecules.

References

-

Polymer Chemistry. (n.d.). Chain transfer to solvent in the radical polymerization of structurally diverse acrylamide monomers using straight-chain and branched alcohols as solvents. RSC Publishing. Retrieved from [Link]

-

Wikipedia. (n.d.). Cage effect. Retrieved from [Link]

-

International Journal of Research in Pharmacy and Chemistry. (2014). RADICAL INITIATORS, REAGENTS AND SOLVENTS USED IN RADICAL CHEMISTRY. Retrieved from [Link]

-

ResearchGate. (n.d.). The Effect of Viscosity on the Diffusion and Termination Reaction of Organic Radical Pairs. Retrieved from [Link]

-

ResearchGate. (n.d.). Transfer constants at 60°C. Retrieved from [Link]

-

PubMed. (2017). The Prediction of Radical Cage Pair Recombination Efficiencies Using Microviscosity Across a Range of Solvent Types. Retrieved from [Link]

-

ACS Publications. (2004). QSRR Correlation of Free-Radical Polymerization Chain-Transfer Constants for Styrene. Retrieved from [Link]

-

Juniper Publishers. (2018). A Modern Approach to the Cage Effect in Liquids. Retrieved from [Link]

-

RSC Publishing. (1962). Chain transfer to solvent in styrene polymerization. Part 1.—Solvent transfer constants for polymerization with an initiator. Retrieved from [Link]

-

FUJIFILM Wako Chemicals U.S.A. Corporation. (2020). Radical reaction. Retrieved from [Link]

-

PubMed. (1998). Azobis (4-methoxy-2,4-dimethylvaleronitrile), a new lipid-soluble azo initiator: application to oxidations of lipids and low-density lipoprotein in solution and in aqueous dispersions. Retrieved from [Link]

-

FUJIFILM Wako Chemicals U.S.A. Corporation. (n.d.). V-70|CAS:15545-97-8. Retrieved from [Link]

Sources

- 1. ijrpc.com [ijrpc.com]

- 2. V-70|CAS:15545-97-8|2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]

- 3. V-70|CAS:15545-97-8|2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]

- 4. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]

- 5. 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) | 15545-97-8 | Benchchem [benchchem.com]

- 6. 2,2'-Azobis (4-methoxy-2,4-dimethylvaleronitrile), a new lipid-soluble azo initiator: application to oxidations of lipids and low-density lipoprotein in solution and in aqueous dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cage effect - Wikipedia [en.wikipedia.org]

- 8. Chain transfer to solvent in the radical polymerization of structurally diverse acrylamide monomers using straight-chain and branched alcohols as solvents - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Radical reaction | Information|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]

Troubleshooting & Optimization

controlling exothermic reactions when using V-70 at scale

Topic: Controlling Exothermic Reactions in Low-Temperature Polymerization Chemical Focus: V-70 (2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile))[1]

Executive Summary: The Thermodynamics of V-70

From the Desk of the Senior Application Scientist:

You are likely using V-70 because you need to polymerize heat-sensitive monomers or achieve high molecular weights at low temperatures.[1] However, the very feature that makes V-70 valuable—its extreme lability—makes it a process safety hazard during scale-up.[1]

In a 20mL vial, the heat of reaction dissipates instantly. In a 20L reactor, the surface-area-to-volume ratio drops drastically.[1] If you apply a standard "batch" protocol (dumping all V-70 in at once) at scale, you risk a Thermal Runaway .[1]

Critical Safety Thresholds:

Comparative Kinetics: Why V-70 is Different

Most chemists are used to AIBN.[1] You cannot treat V-70 like AIBN.[1]

| Feature | AIBN (Standard) | V-70 (High Activity) | Implication |

| 10-hr Half-Life ( | 65°C | 30°C | V-70 decomposes rapidly at room temperature.[1] |

| Activation Energy ( | ~130 kJ/mol | ~109 kJ/mol | V-70 requires significantly less energy to trigger decomposition.[1] |

| Primary Risk | Requires heating to start.[1] | Starts spontaneously if not actively cooled.[1] | |

| Scale-Up Mode | Batch often acceptable.[1] | Semi-Batch (Starve-Fed) is mandatory for safety.[1] |

Process Design: The "Starve-Fed" Protocol

Issue: How do I prevent temperature spikes in a 5L+ reactor? Solution: Switch from Batch to Semi-Batch Polymerization.

In a Batch process, all potential chemical energy (monomer + initiator) is present at

Workflow Visualization

The following logic gate determines your safe operating mode.

Figure 1: Decision tree for selecting polymerization mode based on reactor size and cooling capacity.

Standard Operating Procedure: V-70 Semi-Batch

Objective: Maintain internal temperature (

-

The Heel (Initial Charge):

-

Load solvent only (or solvent + <10% monomer) into the reactor.[1]

-

Equip reactor with a mechanical stirrer, internal thermocouple, and reflux condenser.[1]

-

Degas thoroughly (Nitrogen sparge for 30 mins). Oxygen inhibits V-70, leading to "induction periods" followed by sudden, dangerous exotherms once oxygen is consumed.[1]

-

Cool

to 10°C (well below the 30°C SADT).

-

-

The Feed Streams:

-

The Dosing Phase:

-

Start agitation.[1]

-

Begin dosing Feed A and Feed B simultaneously using peristaltic pumps.[1]

-

Rate Control: Set flow rate such that addition takes 2–4 hours.

-

Monitor: Watch

. If -

Why this works: By stopping the pumps, you cut off the fuel (monomer) and the spark (initiator).[1] The reaction will subside as the small amount of V-70 in the reactor is consumed.[1]

-

-

The Cook-Down:

-

After dosing is complete, hold temperature for 2–4 hours to maximize conversion.[1]

-

Troubleshooting & FAQs

Q1: My reaction temperature spiked to 45°C. What do I do?

Status: CRITICAL EMERGENCY. At 45°C, V-70 is decomposing exponentially (half-life drops to minutes).[1]

-

Stop Dosing: Immediately cut all feed pumps.

-

Max Cooling: Set jacket temperature to minimum (-10°C or lower).

-

Dilute: If the reactor is not full, dump in cold solvent. This acts as a heat sink and dilutes the radical concentration.[1]

-

Inhibitor Shot: Have a solution of 4-methoxyphenol (MEHQ) or TEMPO dissolved in solvent ready.[1] Injecting this will kill the radicals immediately.[1]

Q2: The V-70 powder arrived clumped. Is it safe to use?

Status: REJECT MATERIAL. Clumping indicates the material has partially melted or degraded, likely exceeding 30°C during transit.

-

Risk: The assay is unknown, and decomposition products (nitrogen gas) may have built up pressure in the container.

-

Action: Do not use. Contact supplier for replacement.[1]

Q3: Why is my molecular weight (Mw) lower than expected?

Analysis: V-70 is highly active.[1][3][5][6][7] If you run the reaction at 30°C–40°C, the radical flux is extremely high.

-

Mechanism: High radical concentration (

) leads to increased rates of Termination by Coupling/Disproportionation relative to Propagation.[1] -

Correction: Lower your reaction temperature to 15°C–20°C or reduce the V-70 concentration.

Q4: Can I dissolve V-70 in monomer for the feed?

Status: NOT RECOMMENDED. Dissolving V-70 directly in bulk monomer creates a "pre-mixed bomb."[1] If that feed vessel warms up (e.g., pump friction, ambient heat), polymerization will start inside the feed tank or tubing, clogging lines and potentially causing a tank rupture.

-

Best Practice: Dissolve V-70 in solvent (Feed B) separate from the monomer (Feed A).

Runaway Mechanism Visualization

Understanding the feedback loop is essential for safety training.[1]

Figure 2: The thermal runaway cycle specific to low-SADT initiators like V-70.

Storage and Handling Protocols

The Cold Chain is Non-Negotiable.

-

Storage: Must be kept at -20°C (Freezer).

-

Handling:

-

Take out only what is needed for the immediate batch.

-

Allow the bottle to warm to room temperature before opening to prevent water condensation (which can affect weighing accuracy, though V-70 is oil-soluble).[1]

-

Return to freezer immediately.

-

-

Disposal:

References

-

United Nations. (2015).[1] Recommendations on the Transport of Dangerous Goods: Manual of Tests and Criteria (SADT Testing).[1] Retrieved from [Link][1]

Sources

- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 2. How to select a polymerization initiator?|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]

- 3. V-70|CAS:15545-97-8|2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. 15545-97-8・V-70, Azo Initiator・LB-V70-5GS[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 6. Azo polymerization initiators|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 7. specialchem.com [specialchem.com]

Validation & Comparative

The Low-Temperature Advantage: A Comparative Guide to 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) versus Peroxide Initiators in Radical Polymerization

In the precise world of polymer synthesis, the choice of a radical initiator is a critical decision that dictates the reaction conditions, efficiency, and the ultimate properties of the resulting polymer. For researchers and professionals in drug development and advanced materials science, where temperature sensitivity and structural integrity are paramount, low-temperature initiators are of particular interest. This guide provides an in-depth, data-driven comparison of the azo initiator 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile), commercially known as V-70, with conventional peroxide initiators, highlighting the distinct advantages of V-70 in enabling milder and more controlled polymerization processes.

Unveiling the Initiators: A Tale of Two Chemistries

Radical polymerization is a cornerstone of polymer manufacturing, relying on the generation of free radicals to propagate a chain reaction of monomer addition.[1][2] The two most common classes of thermal initiators employed for this purpose are azo compounds and organic peroxides.[3]

Azo Initiators , such as V-70, are characterized by a central azo group (-N=N-). Upon thermal decomposition, they liberate a molecule of nitrogen gas and two carbon-centered radicals.[4] This decomposition is a clean, first-order kinetic process, largely uninfluenced by the solvent system, which allows for predictable and reproducible polymerization behavior.[3]

Peroxide Initiators , on the other hand, possess a labile oxygen-oxygen single bond (-O-O-). Thermal cleavage of this bond yields two oxygen-centered radicals.[5] While effective, the decomposition of peroxides can be more complex, often susceptible to side reactions and induced decomposition, which can complicate polymerization kinetics and affect the final polymer structure.[6]

Head-to-Head Comparison: V-70 vs. Peroxide Initiators

The superiority of an initiator is not absolute but is defined by the specific requirements of the polymerization system. Here, we dissect the key performance characteristics of V-70 and common peroxide initiators like benzoyl peroxide (BPO).

Decomposition Kinetics and the Low-Temperature Imperative

A crucial parameter for any thermal initiator is its 10-hour half-life temperature (T₁₀) , the temperature at which 50% of the initiator decomposes in ten hours. This metric is a direct indicator of the initiator's thermal lability and dictates the operational temperature of the polymerization.

V-70 stands out with a remarkably low T₁₀ of 30°C (in toluene) .[7] This characteristic is a significant advantage, enabling polymerization to be conducted at or near room temperature. Such mild conditions are essential for:

-

Polymerizing thermally sensitive monomers that might degrade or undergo unwanted side reactions at elevated temperatures.

-

Preserving the integrity of functional groups in complex monomers, which is critical in the synthesis of specialty polymers for biomedical and electronic applications.

-

Reducing the energy consumption of the polymerization process, leading to more sustainable and cost-effective manufacturing.

In stark contrast, common peroxide initiators typically require significantly higher temperatures to achieve efficient decomposition. For instance, benzoyl peroxide has a T₁₀ of approximately 73°C. This necessitates heating the reaction mixture, which can be detrimental in many advanced applications.

| Initiator | Chemical Class | 10-hour Half-life Temperature (T₁₀) |

| 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70) | Azo Compound | 30°C (in toluene)[7] |

| Benzoyl Peroxide (BPO) | Diacyl Peroxide | ~73°C |

| Dicumyl Peroxide (DCP) | Dialkyl Peroxide | ~117°C |

Initiation Efficiency and Polymer Quality: The Peroxide Predicament

The efficiency of an initiator is not solely determined by its decomposition rate but also by the propensity of the generated radicals to initiate polymer chains. Peroxide initiators often suffer from lower efficiency due to a phenomenon known as induced decomposition .[6] This occurs when a growing polymer radical attacks an undissociated peroxide molecule, leading to premature termination and the generation of smaller polymer chains. This "wastage" of the initiator can lead to a broader molecular weight distribution (higher polydispersity) and reduced control over the final polymer architecture.[8]

Furthermore, the oxygen-centered radicals generated from peroxides are highly reactive and can participate in undesirable side reactions, such as hydrogen abstraction from the polymer backbone or the solvent.[3] This can lead to chain branching and the formation of less linear, and often less desirable, polymer structures.[2]

Azo initiators, including V-70, are not susceptible to induced decomposition.[3] Their decomposition is a unimolecular process, ensuring a constant and predictable rate of radical generation. The resulting carbon-centered radicals are also less prone to hydrogen abstraction, leading to the formation of more linear polymers with a narrower molecular weight distribution.[4]

Decomposition pathways of azo and peroxide initiators.

Safety and Handling: A Clear Advantage for Azo Initiators

Organic peroxides are notoriously hazardous materials, often being thermally unstable and sensitive to shock and friction.[9] This necessitates stringent storage and handling protocols to mitigate the risk of explosive decomposition.[10]

Azo initiators, in general, are considered safer to handle.[11] They are not typically shock-sensitive and have a lower risk of explosion.[3] While still requiring careful handling, their more predictable decomposition behavior and higher thermal stability (relative to their decomposition temperature in solution) contribute to a more favorable safety profile.

| Feature | 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70) | Benzoyl Peroxide (BPO) |

| Decomposition Products | Nitrogen gas, Carbon-centered radicals | Oxygen-centered radicals, potential for various side products |

| Induced Decomposition | No[3] | Yes[6] |

| Side Reactions | Minimal hydrogen abstraction[4] | Prone to hydrogen abstraction, leading to branching[2] |

| Polymer Structure | More linear polymers[4] | Potential for branched polymers |

| Molecular Weight Control | Better, narrower distribution | Broader distribution due to side reactions |

| Safety | Generally safer, not shock-sensitive[11] | Thermally unstable, shock-sensitive, explosion hazard[9] |

Experimental Protocols: Putting Theory into Practice

To provide a tangible understanding of the application of these initiators, we present generalized, step-by-step protocols for the radical polymerization of a model monomer, methyl methacrylate (MMA).

Protocol 1: Low-Temperature Polymerization of Methyl Methacrylate (MMA) using V-70

This protocol leverages the low decomposition temperature of V-70 to conduct polymerization at a mild temperature.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70)

-

Anhydrous toluene (or other suitable solvent)

-

Schlenk flask and line

-

Magnetic stirrer and hotplate

-

Nitrogen or Argon gas supply

Procedure:

-

Monomer Preparation: Purify MMA by passing it through a column of basic alumina to remove the inhibitor (e.g., hydroquinone monomethyl ether).

-

Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with an inert gas (Nitrogen or Argon).

-

Reagent Addition: In a typical experiment, add the desired amount of purified MMA and anhydrous toluene to the Schlenk flask via syringe under a positive pressure of inert gas.

-

Initiator Addition: Weigh the required amount of V-70 in a glovebox or under an inert atmosphere and add it to the reaction mixture. The concentration of the initiator will depend on the desired molecular weight of the polymer.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove any dissolved oxygen, which can inhibit radical polymerization.

-

Polymerization: Immerse the sealed Schlenk flask in a thermostatically controlled water or oil bath set to 30-40°C . Stir the reaction mixture for the desired period (e.g., 12-24 hours).

-

Termination and Precipitation: After the desired reaction time, cool the flask in an ice bath to quench the polymerization. Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent, such as cold methanol, while stirring vigorously.

-

Purification and Drying: Collect the precipitated poly(methyl methacrylate) (PMMA) by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight.

Experimental workflow for polymerization with V-70.

Protocol 2: Conventional Polymerization of Methyl Methacrylate (MMA) using Benzoyl Peroxide (BPO)

This protocol illustrates a typical higher-temperature polymerization using a peroxide initiator.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

Benzoyl peroxide (BPO)

-

Anhydrous benzene or toluene

-

Reflux condenser

-

Three-neck round-bottom flask

-

Magnetic stirrer and heating mantle

-

Nitrogen or Argon gas supply

Procedure:

-

Monomer Preparation: Purify MMA as described in Protocol 1.

-

Reaction Setup: Set up a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.

-

Reagent Addition: Add the purified MMA and solvent to the flask.

-

Initiator Addition: Dissolve the required amount of BPO in a small amount of the monomer or solvent and add it to the reaction flask.

-

Inerting: Bubble nitrogen or argon through the solution for at least 30 minutes to remove dissolved oxygen.

-

Polymerization: Heat the reaction mixture to 70-80°C using a heating mantle controlled by a thermostat.[12] Maintain the temperature and stir for the desired reaction time (e.g., 4-8 hours).

-

Termination and Precipitation: Cool the reaction mixture to room temperature and precipitate the polymer in a non-solvent like methanol.

-

Purification and Drying: Collect, wash, and dry the polymer as described in Protocol 1.

Conclusion: A Clear Choice for Controlled, Low-Temperature Polymerization

For researchers and professionals engaged in the synthesis of advanced polymers, where control over polymer architecture and the preservation of sensitive functionalities are paramount, 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70) presents a compelling alternative to traditional peroxide initiators. Its key advantages lie in its exceptionally low decomposition temperature, which enables polymerization at or near ambient conditions. This not only protects thermally labile monomers and functional groups but also offers a more energy-efficient and sustainable synthetic route.

Furthermore, the clean and predictable first-order decomposition kinetics of V-70, coupled with the generation of carbon-centered radicals that are less prone to side reactions, translates to the synthesis of more linear polymers with better-defined molecular weights and lower polydispersity. The enhanced safety profile of azo initiators compared to their peroxide counterparts further solidifies the position of V-70 as a superior choice for high-precision, low-temperature radical polymerization. While peroxide initiators remain workhorses in many industrial applications, the nuanced demands of modern polymer science, particularly in the fields of drug delivery and specialty materials, call for the advanced capabilities offered by initiators like V-70.

References

-

ChemicalForce. (2020, July 27). Benzoyl peroxide! Free-Radical polymerization! [Video]. YouTube. [Link]

- BenchChem. (2025).

-

The distinct difference of polymerization behavior of methyl methacrylate (MMA) at the surface of water between (a) tri - ResearchGate. (n.d.). Retrieved from [Link]

- Mohammed, A. H., Mahmood, T. A., Yousif, S. A., Hussin, N. A., & Obaid, N. N. (2019). Kinetic Investigation of Polymerization Methyl Methacrylate in Benzene. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 10(1), 1839-1847.

- Gordon, D. D. A. (2021). Benzoyl Peroxide- and Azobisisobutyronitrile-Initiated Polymerization of Acrylic Acid and Methyl Acrylate in the Temperature Range Close to Room Temperature. High Energy Chemistry, 55(1), 35-41.

- Free-Radical Polymeriz

- Papadopoulou, E. I., Sideridou, I. D., & Vouvoudi, E. C. (2010). Study of the effect of two BPO/amine initiation systems on the free-radical polymerization of MMA used in dental resins and bone cements. Journal of Applied Polymer Science, 118(3), 1436-1443.

- Wilson, G. O., Henderson, K. J., Caruso, M. M., Baughman, T. W., Sottos, N. R., Moore, J. S., & White, S. R. (2010). Evaluation of peroxide initiators for radical polymerization-based self-healing applications. Journal of Polymer Science Part A: Polymer Chemistry, 48(12), 2698–2708.

- Experiment 10: Polymerization of methyl methacryl

- Tsetsos, N., Stathopoulou, P., & Pissis, P. (2007). Study of the effect of two BPO/amine initiation systems on the free-radical polymerization of MMA used in dental resins and bone cements. Journal of Applied Polymer Science, 104(4), 2267-2274.

- Jérôme, C., Lecomte, P., & Detrembleur, C. (2015). Novel organocobalt complexes for controlled radical polymerization.

- Wilson, G. O., Henderson, K. J., Caruso, M. M., Baughman, T. W., Sottos, N. R., Moore, J. S., & White, S. R. (2010). Evaluation of Peroxide Initiators for Radical Polymerization-Based Self-Healing Applications. Journal of Polymer Science Part A: Polymer Chemistry, 48(12), 2698-2708.

-

Polymer Chemistry: Understanding Radical Polymerization. (2024, April 16). [Video]. YouTube. [Link]

- OECD SIDS. (2004). BENZOYL PEROXIDE CAS N°: 94-36-0.

- Zhang, Y., Wang, Y., Liu, Y., Zhang, H., & Liu, S. (2022). Effects of Peroxide Initiator on the Structure and Properties of Ultralow Loss Thermosetting Polyphenylene Oxide-Based Composite. Polymers, 14(9), 1729.

- National Institute for Occupational Safety and Health. (1977). CRITERIA FOR A RECOMMENDED STANDARD...

- FUJIFILM Wako Chemicals. (n.d.).

- LibreTexts. (2021, August 15).

- Fisher Scientific. (2015, June 22).

- Kim, S. H., Park, J. H., & Kim, J. H. (2006). Effect of Azo and Peroxide Initiators on a Kinetic Study of Methyl Methacrylate Free Radical Polymerization by DSC. Macromolecular Research, 14(5), 535-542.

- Pergan. (n.d.). Polymerization of monomers with Organic Peroxide for the High Polymer Industry.

- Thermo Fisher Scientific. (2025, June 11). Benzoyl Peroxide (wetted with ca. 25% Water)

- Wikipedia. (n.d.).

- LPS. (2025, March 17).

- Telitel, S., Dumur, F., Gigmes, D., Fouassier, J. P., & Lalevée, J. (2021). New Pure Organic and Peroxide-Free Redox Initiating Systems for Polymerization in Mild Conditions. Polymers, 13(3), 377.

Sources

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. Azo Radical Initiators | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 5. pergan.com [pergan.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. V-70|CAS:15545-97-8|2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 8. Benzoyl Peroxide- and Azobisisobutyronitrile-Initiated Polymerization of Acrylic Acid and Methyl Acrylate in the Temperature Range Close to Room Temperature: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. archpdfs.lps.org [archpdfs.lps.org]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. Bubble-Free Frontal Polymerization of Acrylates via Redox-Initiated Free Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rjpbcs.com [rjpbcs.com]

A Researcher's Guide to Azo Initiators: A Comparative Analysis of Toxicity and Safer Alternatives

For decades, azo initiators have been indispensable tools in the synthesis of polymers and biomaterials, prized for their predictable, first-order decomposition kinetics. However, as the fields of drug delivery, tissue engineering, and biomedical research evolve, so too must our scrutiny of the reagents we employ. The toxic potential of these initiators and, critically, their decomposition byproducts, presents a significant variable that can impact experimental reproducibility and the ultimate biocompatibility of novel materials.

This guide provides an in-depth comparison of common azo initiators, moving beyond simple performance metrics to focus on their toxicological profiles. We will explore the mechanistic basis of their toxicity, present comparative data, and provide actionable protocols for assessing cytotoxicity and genotoxicity in your own research. Our objective is to empower researchers to make informed decisions that enhance both the quality of their science and the safety of their innovations.

The Root of Toxicity: Decomposition Pathways and Byproducts